molecular formula C27H26N2O3S2 B2462901 N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105197-38-3

N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2462901
CAS No.: 1105197-38-3
M. Wt: 490.64
InChI Key: MMRIMTJQEJSUFK-UHFFFAOYSA-N
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Description

N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
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Biological Activity

N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (CAS Number: 1105197-38-3) is a complex organic compound with notable biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C27H26N2O3S2C_{27}H_{26}N_{2}O_{3}S_{2}, with a molecular weight of 490.6 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities.

PropertyValue
Molecular Formula C27H26N2O3S2
Molecular Weight 490.6 g/mol
CAS Number 1105197-38-3

Biological Activity Overview

  • Receptor Interactions :
    N-benzyl derivatives have been studied for their interactions with various receptors, particularly serotonin receptors (5-HT2A and 5-HT2C). These receptors are implicated in several neuropsychiatric disorders, including depression and anxiety. The compound exhibits significant binding affinity and selectivity towards these receptors, which may contribute to its potential therapeutic effects .
  • In Vitro Studies :
    In vitro pharmacological assays have demonstrated that N-benzyl compounds can stimulate phospholipase C-mediated signaling pathways. This activation leads to increased production of inositol phosphates, indicating the compound's role as an agonist at the 5-HT2A receptor .
  • Analgesic Potential :
    Recent studies have highlighted the potential analgesic properties of compounds similar to this compound. The design and synthesis of related sulfamoyl derivatives have shown promise as κ-opioid receptor (KOR) agonists, suggesting that modifications to the benzyl group can enhance pain relief while minimizing side effects associated with traditional opioids .

Structure-Activity Relationship (SAR)

The structure of N-benzyl derivatives significantly influences their biological activity. The presence of specific substituents on the benzyl group can modulate receptor affinity and selectivity:

  • Substituent Effects : Variations in the substituents on the benzyl moiety lead to different binding profiles at serotonin receptors. For instance, compounds with methylenedioxy or cyano groups have shown improved selectivity and potency at the 5-HT2A receptor compared to those without such modifications .

Case Studies

  • Case Study on Analgesic Efficacy :
    A study evaluated a series of sulfamoyl derivatives based on the scaffold of N-benzyl compounds for their analgesic properties in animal models. The results indicated that certain derivatives exhibited significant pain relief without the typical side effects associated with conventional analgesics, supporting their potential clinical application .
  • Neuropharmacological Assessment :
    Another investigation focused on the neuropharmacological effects of N-benzyl derivatives in rodent models of anxiety and depression. The findings suggested that these compounds could effectively modulate mood-related behaviors, providing a basis for further exploration in psychiatric applications .

Properties

IUPAC Name

N-benzyl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-19-14-15-23(16-20(19)2)29(3)34(31,32)26-24(22-12-8-5-9-13-22)18-33-25(26)27(30)28-17-21-10-6-4-7-11-21/h4-16,18H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRIMTJQEJSUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.